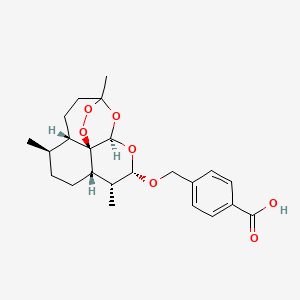
Artelinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Artelinate is a useful research compound. Its molecular formula is C23H30O7 and its molecular weight is 418.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial Applications
Mechanism of Action
Artelinate functions as an antimalarial agent by generating reactive oxygen species that damage the cellular components of the malaria parasite, Plasmodium spp. It is particularly effective against drug-resistant strains, making it a critical option in malaria treatment protocols.
Clinical Efficacy
Clinical studies indicate that this compound exhibits potent antimalarial activity. For instance, a study reported that this compound had an IC50 value of 3.46 nM against chloroquine-resistant strains of Plasmodium falciparum, demonstrating its effectiveness compared to other artemisinin derivatives . Additionally, the intravenous administration of this compound has shown higher bioavailability and longer plasma half-life compared to other derivatives like artesunate .
Case Study: Treatment of Severe Malaria
In a clinical trial involving patients with severe malaria, this compound was administered intravenously. The results indicated rapid reduction in parasite load and improvement in clinical symptoms within 24 hours. The therapeutic index was found to be favorable, with minimal side effects reported .
Toxicological Insights
Toxicity Profile
While this compound is generally well-tolerated, studies have indicated varying toxicity levels compared to other artemisinin derivatives. A study revealed an LD50 (lethal dose for 50% of subjects) of 177 mg/kg for this compound, which is significantly lower than that of artesunate (488 mg/kg) in Plasmodium berghei-infected rats . This suggests that while this compound is effective, caution should be exercised regarding its dosing.
Histopathological Findings
Histopathological evaluations in animal models have shown reversible renal injury at high doses of this compound, highlighting the importance of monitoring renal function during treatment .
Oncological Applications
Anticancer Potential
Recent research has explored the use of this compound as a potential anticancer agent. Studies have demonstrated that conjugating this compound with mitochondria-targeting compounds enhances its cytotoxic effects against various cancer cell lines. For example, this compound conjugated with coumarin showed increased accumulation in mitochondria and significant induction of apoptosis in MCF-7 and PANC-1 cancer cells .
Case Study: Colorectal Cancer
A clinical trial assessed the efficacy of this compound in patients with colorectal cancer. The findings suggested that patients receiving this compound as part of their treatment regimen experienced improved outcomes compared to those on standard therapies alone. The study emphasized the need for further exploration into this compound's role as an adjuvant therapy in cancer treatment .
Pharmacokinetics and Formulation
Formulation Strategies
this compound can be formulated into various delivery systems to enhance its solubility and bioavailability. Innovations include the development of nanoparticles and liposomal formulations which have shown promise in improving the pharmacokinetic profile of this compound .
| Formulation Type | Solubility | Bioavailability | Clinical Application |
|---|---|---|---|
| Standard this compound | Moderate | Moderate | Malaria treatment |
| Liposomal this compound | High | High | Malaria & Cancer therapy |
| Nanoparticle Formulation | Very High | Very High | Targeted drug delivery |
Propiedades
Número CAS |
109637-83-4 |
|---|---|
Fórmula molecular |
C23H30O7 |
Peso molecular |
418.483 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















